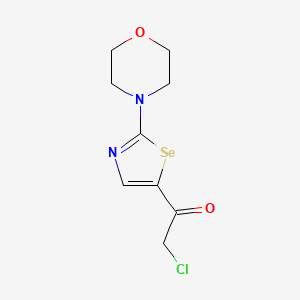![molecular formula C19H15ClF3NO B12608563 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline CAS No. 648897-02-3](/img/structure/B12608563.png)
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group, an isopropoxy group, and a trifluoromethylphenyl group, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the choice of catalysts and reagents would be tailored to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family, used as a precursor for various derivatives.
Trifluoromethylquinoline: A compound with a trifluoromethyl group, similar to the one in 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the isopropoxy group can influence its binding affinity to molecular targets .
Propiedades
Número CAS |
648897-02-3 |
|---|---|
Fórmula molecular |
C19H15ClF3NO |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
5-chloro-8-propan-2-yloxy-7-[2-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C19H15ClF3NO/c1-11(2)25-18-14(10-16(20)13-7-5-9-24-17(13)18)12-6-3-4-8-15(12)19(21,22)23/h3-11H,1-2H3 |
Clave InChI |
LUAVGKKSEBXSHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C(F)(F)F)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
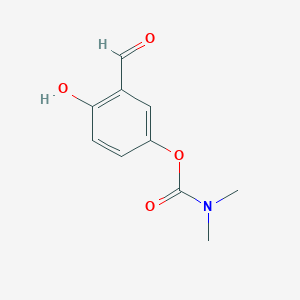
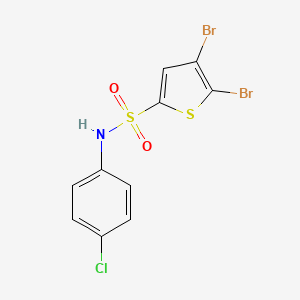
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
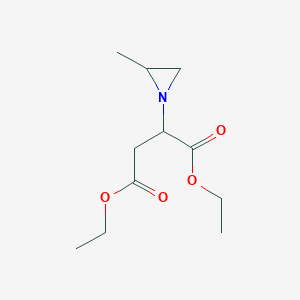

![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
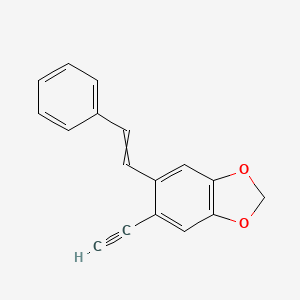
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)

